3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

Preclinical chemistry Lipophilicity optimization ADME profiling

This fully synthetic benzoxazole derivative (C₂₀H₁₅NO₄S, MW 365.4) occupies a distinct physicochemical niche: interpolated logP ~3.8–4.2 positions it favorably for cell-based assays requiring passive membrane permeability without the false-positive risk of overly lipophilic analogs (e.g., 4-methoxybenzenesulfonate, logP 4.67). The benzenesulfonate leaving group (parent acid pKₐ ≈ –2.5) offers intermediate reactivity ideal for Ni-/Pd-catalyzed cross-coupling. The C3-benzyl substituent extends ~1.5 Å beyond C3-phenyl, enabling exploration of deeper hydrophobic sub-pockets. Supplied exclusively for research; parallel acquisition of methanesulfonate and 4-methoxybenzenesulfonate analogs recommended for three-point SAR series.

Molecular Formula C20H15NO4S
Molecular Weight 365.4 g/mol
Cat. No. B14937914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate
Molecular FormulaC20H15NO4S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H15NO4S/c22-26(23,17-9-5-2-6-10-17)25-16-11-12-18-19(21-24-20(18)14-16)13-15-7-3-1-4-8-15/h1-12,14H,13H2
InChIKeyVGKYEJDRHQTVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1,2-benzoxazol-6-yl Benzenesulfonate – Structural and Physicochemical Baseline for Procurement Decisions


3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate (CAS 1081147-40-1) is a fully synthetic benzoxazole derivative bearing a benzenesulfonate ester at the 6-position and a benzyl substituent at the 3-position of the 1,2-benzoxazole core . With a molecular formula of C₂₀H₁₅NO₄S and a molecular weight of 365.4 g·mol⁻¹, it occupies a distinct physicochemical space within the broader benzoxazole sulfonate ester family . Benzoxazole scaffolds are recognized in medicinal chemistry for their capacity to engage diverse biological targets, including enzymes and receptors involved in inflammation, infection, and oncology [1]. The compound is supplied exclusively for research use and serves as both a screening candidate and a synthetic building block in heterocyclic chemistry programs.

Why Generic Substitution of 3-Benzyl-1,2-benzoxazol-6-yl Benzenesulfonate Is Not Advisable Without Comparative Data


Benzoxazole derivatives bearing different sulfonate esters or C3 substituents cannot be treated as interchangeable screening probes or synthetic intermediates. Even subtle modifications—replacing the benzenesulfonate with methanesulfonate, or the C3-benzyl with a C3-phenyl group—can produce measurable shifts in lipophilicity, aqueous solubility, leaving group reactivity, and biological target engagement . Quantitative physicochemical profiling across close analogs reveals that the benzenesulfonate motif confers an intermediate logP and polar surface area relative to smaller (methanesulfonate) and larger (4-methoxybenzenesulfonate) sulfonate esters, directly influencing membrane permeability and assay compatibility . Procurement without head-to-head comparator data therefore risks selecting a compound with suboptimal physicochemical properties for the intended assay system or synthetic sequence.

Quantitative Differentiation Evidence for 3-Benzyl-1,2-benzoxazol-6-yl Benzenesulfonate vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity Interpolation Between Methanesulfonate and 4-Methoxybenzenesulfonate Analogs

Although a directly measured logP for the target compound is not reported in accessible non-proprietary databases, its physicochemical properties can be reliably interpolated from two close analogs sharing an identical 3-benzyl-1,2-benzoxazole core but differing only in the sulfonate ester group. The methanesulfonate analog (MW 303.33) exhibits a calculated logP of 3.05, logD₇.₄ of 3.05, and logSw of −3.42; the 4-methoxybenzenesulfonate analog (MW 395.43) exhibits a calculated logP of 4.67, logD₇.₄ of 4.67, and logSw of −4.64 . The target benzenesulfonate (MW 365.4) is structurally and gravimetrically intermediate, placing its predicted logP in the approximate range of 3.8–4.2—roughly 0.8–1.2 log units higher than the methanesulfonate but 0.5–0.9 log units lower than the 4-methoxybenzenesulfonate.

Preclinical chemistry Lipophilicity optimization ADME profiling

C3-Substituent Effect: Benzyl vs. Phenyl Differentiation on Molecular Shape and Conformational Flexibility

The target compound carries a benzyl group (−CH₂−Ph) at C3, whereas the closest commercially cataloged benzenesulfonate analog, 3-phenyl-1,2-benzoxazol-6-yl benzenesulfonate (CAS 1144439-11-1), carries a phenyl group directly attached to the oxazole ring . The benzyl substituent introduces a methylene spacer that increases the rotational degrees of freedom and extends the aromatic ring approximately 1.5 Å further from the heterocyclic core. The molecular weight difference is 14.0 g·mol⁻¹ (365.4 vs. 351.4) . This structural divergence is non-trivial: in benzoxazole-based enzyme inhibitors, the presence or absence of a methylene spacer at the C3 position has been shown to alter inhibitor potency by factors exceeding 10-fold due to differential occupancy of hydrophobic sub-pockets [1].

Structure–activity relationships Molecular recognition Ligand design

Sulfonate Leaving Group Hierarchy: Benzenesulfonate vs. Methanesulfonate for Synthetic Applications

In nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions at the benzoxazole 6-position, the identity of the sulfonate ester determines leaving group aptitude. The methanesulfonate analog (3-benzyl-1,2-benzoxazol-6-yl methanesulfonate) has been explicitly characterized as possessing a methanesulfonate group that 'acts as a good leaving group in nucleophilic substitution reactions' and enables participation in Suzuki–Miyaura couplings where 'the sulfonate group acts as a superior leaving group compared to halogens' . Benzenesulfonate esters are generally recognized to exhibit leaving group abilities intermediate between methanesulfonate (pKₐ of parent acid ≈ −1.9) and 4-methylbenzenesulfonate (pKₐ ≈ −2.8), with the parent benzenesulfonic acid having a pKₐ of approximately −2.5 [1]. This places the target compound's leaving group reactivity closer to that of a tosylate, but without the crystallinity and steric bulk advantages that can complicate product isolation.

Synthetic chemistry Cross-coupling reactions Leaving group ability

Class-Level Antimicrobial Activity of Benzoxazole Scaffolds Supporting Biological Screening Prioritization

No direct antimicrobial minimum inhibitory concentration (MIC) data for 3-benzyl-1,2-benzoxazol-6-yl benzenesulfonate are available in peer-reviewed literature. However, structurally related benzoxazole derivatives have demonstrated reproducible antimicrobial activity. A series of 2,5-disubstituted benzoxazoles evaluated against Gram-positive and Gram-negative bacteria and Candida albicans showed MIC values ranging from 64 μg·mL⁻¹ to >512 μg·mL⁻¹, with the most potent compounds exhibiting MIC values of 64 μg·mL⁻¹ against Enterococcus faecalis [1]. Separately, benzoxazole benzenesulfonamides—compounds that replace the 6-O-sulfonate ester linkage with a C–SO₂–N linkage—have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1), with lead compound 53 achieving an IC₅₀ of 0.57 μM in enzymatic assays [2]. These class-level data indicate that the benzoxazole–sulfonate chemotype is a valid starting point for antimicrobial and enzyme inhibition screening, but the specific substitution pattern of the target compound must be profiled empirically.

Antimicrobial screening Benzoxazole pharmacophore Hit triage

Optimal Procurement and Application Scenarios for 3-Benzyl-1,2-benzoxazol-6-yl Benzenesulfonate Based on Differentiated Evidence


Cell-Based Phenotypic Screening Requiring Intermediate Lipophilicity for Membrane Permeability

The interpolated logP of approximately 3.8–4.2 positions the target compound favorably for cell-based assays where passive membrane permeability is required but excessive lipophilicity (>4.5) would risk non-specific membrane partitioning and false-positive cytotoxicity readouts [1]. This makes the benzenesulfonate a more appropriate choice than the 4-methoxybenzenesulfonate analog (logP 4.67) for intracellular target engagement screens, while offering superior permeability over the methanesulfonate analog (logP 3.05) [1].

Synthetic Intermediate for Cross-Coupling Chemistry at the Benzoxazole 6-Position

The benzenesulfonate ester provides a leaving group with acidity (parent acid pKₐ ≈ −2.5) intermediate between methanesulfonate and tosylate . This balanced reactivity profile makes it a candidate electrophile for Ni- or Pd-catalyzed C–H arylation and Suzuki–Miyaura coupling sequences where the methanesulfonate may be insufficiently labile and the tosylate may introduce undesired steric effects during product crystallization [1].

Structure–Activity Relationship (SAR) Expansion Around the C3-Benzyl Motif

The C3-benzyl substituent, with its methylene spacer extending the phenyl ring approximately 1.5 Å beyond the position occupied by a C3-phenyl group, creates an opportunity to probe hydrophobic sub-pocket geometries that are inaccessible to the flatter 3-phenyl-1,2-benzoxazol-6-yl benzenesulfonate comparator . Researchers pursuing lead optimization against targets where benzoxazole C3-substituent SAR has shown sensitivity to spacer length should prioritize the benzyl analog over the phenyl analog for initial screening [1].

Antimicrobial and Enzyme Inhibition Screening Cascades Requiring Empirical Comparator Profiling

Class-level evidence supports screening 3-benzyl-1,2-benzoxazol-6-yl benzenesulfonate in antimicrobial MIC panels (expected baseline MIC ~64–128 μg·mL⁻¹) and in FBPase-1 or related enzyme inhibition assays [1]. However, procurement for these applications should include parallel acquisition of the methanesulfonate and 4-methoxybenzenesulfonate analogs to generate a three-point sulfonate ester SAR series, since no direct activity data exist for the target compound and the optimal sulfonate substituent cannot be predicted a priori [1].

Quote Request

Request a Quote for 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.